![molecular formula C23H28FN3O3S B4082916 1-(2-fluorophenyl)-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine](/img/structure/B4082916.png)
1-(2-fluorophenyl)-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine
Overview
Description
1-(2-fluorophenyl)-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as FSL-1, and it is a synthetic analog of a naturally occurring molecule that is known to activate the immune system. FSL-1 has been shown to have a variety of effects on cells and tissues, making it a promising tool for investigating the mechanisms of immune system activation and regulation.
Mechanism of Action
The mechanism of action of FSL-1 is complex and not fully understood. This compound is known to activate toll-like receptor 2 (TLR2), a key component of the innate immune system. Activation of TLR2 leads to the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which play important roles in the immune response.
Biochemical and Physiological Effects:
FSL-1 has a variety of biochemical and physiological effects on cells and tissues. This compound has been shown to activate the immune system and induce the production of pro-inflammatory cytokines, leading to an inflammatory response. FSL-1 has also been shown to have anti-tumor activity, inhibiting the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
FSL-1 has several advantages for use in lab experiments. This compound is a potent activator of the immune system, making it a useful tool for investigating the mechanisms of immune system activation and regulation. FSL-1 has also been shown to have anti-tumor activity, making it a promising candidate for the development of new cancer therapies. However, there are also limitations to the use of FSL-1 in lab experiments. This compound can be difficult to synthesize and purify, and its effects on cells and tissues can be complex and difficult to interpret.
Future Directions
There are several future directions for research on FSL-1. One area of interest is the development of new cancer therapies based on the anti-tumor activity of this compound. Another area of interest is the investigation of the mechanisms of immune system activation and regulation, with the goal of developing new treatments for immune-related disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of FSL-1, as well as its potential advantages and limitations for use in lab experiments.
Scientific Research Applications
FSL-1 has been extensively studied for its potential applications in scientific research. This compound has been shown to activate the immune system and induce the production of pro-inflammatory cytokines, making it a useful tool for investigating the mechanisms of immune system activation and regulation. FSL-1 has also been shown to have anti-tumor activity, making it a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O3S/c1-18-10-12-27(13-11-18)31(29,30)20-8-6-19(7-9-20)23(28)26-16-14-25(15-17-26)22-5-3-2-4-21(22)24/h2-9,18H,10-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJUHKKJILUPJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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